molecular formula C6H7N3O B13134576 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile

2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13134576
M. Wt: 137.14 g/mol
InChI Key: ZQCYUUJVSHFQMI-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxymethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Ethyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Phenyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it a versatile compound for various applications compared to its analogs .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-[4-(hydroxymethyl)pyrazol-1-yl]acetonitrile

InChI

InChI=1S/C6H7N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-4,10H,2,5H2

InChI Key

ZQCYUUJVSHFQMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC#N)CO

Origin of Product

United States

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